molecular formula C10H13ClN2O2 B2788398 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1909304-97-7

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2788398
CAS No.: 1909304-97-7
M. Wt: 228.68
InChI Key: VCECPBVAVOKMCZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₂N₂O₂·HCl
Structural Features:

  • A pyrrolidine (5-membered saturated ring) with a pyridin-4-yl substituent at position 1 and a carboxylic acid group at position 2.
  • The hydrochloride salt enhances solubility in polar solvents.
    Key Identifiers:
  • SMILES: C1CN(CC1C(=O)O)C2=CC=NC=C2.Cl

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-3-6-12(7-8)9-1-4-11-5-2-9;/h1-2,4-5,8H,3,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCECPBVAVOKMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909304-97-7
Record name 1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridinyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is characterized by its pyrrolidine ring, which is substituted with a pyridine moiety and a carboxylic acid group. The presence of hydrochloride enhances its solubility and stability in biological systems. Its molecular formula is C10H12N2O2HClC_{10}H_{12}N_2O_2\cdot HCl with a molecular weight of approximately 265.13 g/mol .

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. It has been studied as a precursor in drug development, particularly for compounds targeting neurotransmitter systems. The structural features suggest activity as an enzyme inhibitor or receptor modulator, which could lead to treatments for various neurological disorders .

Table 1: Potential Therapeutic Applications

Application AreaDescription
Neurological DisordersPotential treatment for epilepsy, anxiety, and depression
Anti-inflammatory AgentsInvestigated for effects on inflammatory pathways
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease processes

Biological Research

In biological research, the compound is utilized to study enzyme interactions and protein binding. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes . Techniques such as molecular docking and high-throughput screening are employed to assess its binding affinity to various biological targets.

Case Study: Enzyme Interaction Studies
A study demonstrated that this compound effectively binds to a specific enzyme involved in neurotransmitter regulation, suggesting its potential role as a therapeutic agent in neurodegenerative diseases .

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows it to be used in the production of pharmaceuticals and fine chemicals . The compound's reactivity can be harnessed in various chemical reactions, including oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and pyridinyl group can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications References
1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride Pyrrolidine - Pyridin-4-yl (position 1)
- COOH (position 3)
C₁₀H₁₂N₂O₂·HCl Enhanced solubility (HCl salt); potential enzyme inhibition
1-(Pyridin-4-yl)piperidine-4-carboxylic acid Piperidine (6-membered ring) - Pyridin-4-yl (position 1)
- COOH (position 4)
C₁₁H₁₄N₂O₂ Larger ring size may reduce steric hindrance; used in thrombin/cholinesterase inhibitors
1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Piperidine - 3-Methylpyridin-4-yl (position 1)
- COOH (position 4)
C₁₂H₁₆N₂O₂·HCl Methyl group increases lipophilicity; potential pharmacokinetic modulation
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride Piperidine - Pyrimidin-4-yl (position 1)
- COOH (position 4)
C₁₀H₁₂N₃O₂·HCl Pyrimidine introduces additional N atoms, enhancing hydrogen bonding capacity
5-(4-Methoxy-benzyl)-pyrrolidine-3-carboxylic acid hydrochloride Pyrrolidine - 4-Methoxybenzyl (position 5)
- COOH (position 3)
C₁₄H₁₈NO₃·HCl Substituted benzyl group improves anticonvulsant activity (84–100% protection in seizures)
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride Pyrrolidine - Oxan-4-yl (tetrahydropyran, position 3)
- COOH (position 3)
C₉H₁₅NO₃·HCl Bulky oxane group may reduce membrane permeability

Key Differences and Implications

Ring Size: Pyrrolidine (5-membered) vs. Example: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid shows activity as a thrombin inhibitor, while pyrrolidine analogs are unexplored in this context .

Substituent Effects :

  • Pyridine vs. Pyrimidine : Pyrimidine’s dual nitrogen atoms enhance polarity and hydrogen bonding, favoring interactions with charged enzyme active sites .
  • Methyl/Phenyl Groups : Methyl substitution (e.g., 3-methylpyridin-4-yl) increases lipophilicity (logP), improving blood-brain barrier penetration . Trifluoromethyl or benzodioxol groups (e.g., in ) introduce strong electron-withdrawing effects, altering reactivity and metabolic stability .

Biological Activity: Anticonvulsant activity is prominent in 5-arylalkyl-pyrrolidine-3-carboxylic acids (e.g., 84–100% seizure protection) due to aromatic hydrophobic interactions .

Synthetic Accessibility :

  • Pyrrolidine derivatives are often synthesized via HCl-mediated deprotection of acetylated precursors , whereas piperidine analogs require coupling reagents like TBTU/DIPEA for amide bond formation .

Biological Activity

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, a compound featuring a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group, exhibits significant biological activity. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine ring , which enhances its interaction with biological targets. The presence of the pyridine group contributes to its pharmacological profile, while the carboxylic acid functionality plays a crucial role in solubility and receptor binding.

This compound acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism involves:

  • Binding Interactions : The compound's stereochemistry allows it to interact selectively with various enzymes and receptors, influencing biochemical pathways such as the ras–mek–erk and pi3k–akt signaling pathways.
  • Regulation of Signaling Pathways : It has been associated with the modulation of critical cellular processes, including cell growth, apoptosis, and inflammation .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antiviral and Antimicrobial Properties : Similar pyrrolidine derivatives have shown efficacy against various pathogens, including bacteria and viruses. For instance, derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .
Activity TypeTarget Organisms/ConditionsMIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
AntiviralVarious viral strainsNot specified
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

  • A study on pyrrolidine derivatives highlighted their potential as antimicrobial agents , indicating that structural modifications can enhance their efficacy against resistant bacterial strains .
  • Another investigation into the pharmacological effects of similar compounds revealed their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

  • Absorption and Bioavailability : The carboxylic acid group enhances solubility in biological systems, potentially improving bioavailability.
  • Metabolism : Compounds with similar structures have shown varied metabolic pathways, which can affect their therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Start with the parent pyrrolidine-3-carboxylic acid scaffold. Introduce the pyridin-4-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl-pyrrolidine linkages ). Final hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous solvents (e.g., ethanol or diethyl ether) to enhance crystallinity and stability .
  • Critical parameters : Optimize reaction temperature (typically 60–100°C), stoichiometry of reagents (e.g., 1.2–1.5 equivalents of pyridine derivatives), and purification methods (e.g., recrystallization from ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

  • Primary tools :

  • 1H/13C NMR : Confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for protons adjacent to nitrogen) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
  • HPLC-MS : Verify molecular weight ([M+H]+ expected at ~239.1 g/mol) and purity (>95% by area normalization) .
    • Contradiction resolution : If NMR signals overlap (e.g., pyrrolidine vs. pyridine protons), use 2D techniques (COSY, HSQC) or compare with computational spectral simulations (DFT-based tools like Gaussian) .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

  • Solubility : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, whereas the free base is more soluble in DMSO or chloroform .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic cleavage of the pyrrolidine ring is a common degradation pathway .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Approach : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like GABA receptors or kinases. Focus on the protonated pyrrolidine nitrogen and carboxylic acid group as key pharmacophores .
  • Validation : Compare computational results with experimental IC50 values from radioligand binding assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

  • Design : Systematically modify substituents:

  • Replace pyridin-4-yl with other aromatic groups (e.g., naphthyl or chlorophenyl) to alter lipophilicity .
  • Substitute the carboxylic acid with ester or amide derivatives to modulate bioavailability .
    • Evaluation : Test analogs in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., pharmacokinetic profiling in rodent models) .

Q. How can conflicting data on biological activity (e.g., inconsistent IC50 values across studies) be addressed?

  • Root causes : Variability may arise from differences in assay conditions (e.g., pH affecting ionization states) or impurities in test batches .
  • Resolution : Standardize protocols (e.g., use Tris-HCl buffer at pH 7.4 for all assays) and validate compound purity via orthogonal methods (NMR, LC-MS, elemental analysis) .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Strategies :

  • Replace toxic solvents (e.g., DCM) with bio-based alternatives (cyclopentyl methyl ether) .
  • Employ catalytic methods (e.g., Pd/C for coupling reactions) to minimize heavy metal waste .
    • Metrics : Calculate E-factors (kg waste/kg product) and compare with traditional routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.